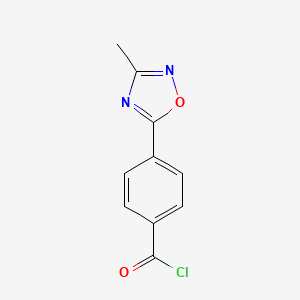

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride

Descripción general

Descripción

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Métodos De Preparación

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride exhibit antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotic development .

Anticancer Research : The compound has been investigated for its potential anticancer properties. A study demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of specific pathways, suggesting a role in targeted cancer therapies .

Materials Science

Polymer Chemistry : this compound is utilized as a building block in the synthesis of polymers. Its reactivity allows for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Coatings and Adhesives : The compound serves as a curing agent in epoxy resins and coatings. Its inclusion improves adhesion properties and resistance to environmental factors, making it suitable for protective coatings in industrial applications .

Analytical Chemistry

Reagent for Chemical Synthesis : In analytical chemistry, this compound is employed as a reagent for synthesizing other chemical compounds. Its ability to act as an acylating agent facilitates the formation of esters and amides from alcohols and amines respectively .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of various bacterial strains |

| Anticancer Research | Induces apoptosis in cancer cells | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

| Coatings and Adhesives | Improves adhesion and environmental resistance | |

| Analytical Chemistry | Reagent for Chemical Synthesis | Acts as an acylating agent for esters and amides |

Case Studies

-

Antimicrobial Properties :

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives based on this compound and their evaluation against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at low concentrations.

-

Polymer Applications :

- Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into epoxy formulations resulted in improved mechanical properties and thermal resistance compared to standard formulations.

-

Analytical Methods Development :

- A paper presented at an analytical chemistry conference discussed using this compound as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS), enhancing the detection limits of certain analytes significantly.

Mecanismo De Acción

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production, which is useful in the development of nematicides and other bioactive compounds.

Comparación Con Compuestos Similares

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride can be compared with other oxadiazole derivatives, such as:

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

These compounds share the oxadiazole core but differ in the position of the nitrogen and oxygen atoms, leading to variations in their chemical properties and reactivity . The unique structure of this compound, with its specific substitution pattern, imparts distinct characteristics that make it valuable for specific applications in medicinal chemistry and materials science.

Actividad Biológica

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride, with the CAS number 876316-26-6, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family, which is known for a variety of pharmacological properties, including antimicrobial, antitumor, and antioxidant activities. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 222.63 g/mol

- Structure : The compound features a benzoyl group attached to a 3-methyl-1,2,4-oxadiazole moiety.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxadiazole derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

- Biofilm Inhibition : The ability of these compounds to inhibit biofilm formation has also been noted, which is crucial for preventing chronic infections .

Antitumor Activity

Oxadiazole derivatives are being investigated for their potential antitumor effects.

- Cytotoxicity Studies : In vitro studies using the MTT assay have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and PC-3 cells. For example, some derivatives showed IC50 values indicative of significant antiproliferative activity .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of specific cellular pathways involved in tumor growth .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have been explored through various assays.

- DPPH Radical Scavenging Assay : Compounds have shown varying degrees of radical scavenging activity, with some exhibiting up to 87% scavenging ability compared to ascorbic acid as a control .

- In Vivo Studies : Animal models have demonstrated that certain oxadiazoles can significantly reduce edema and inflammation, suggesting their potential as anti-inflammatory agents .

Case Studies and Research Findings

A selection of research findings highlights the diverse biological activities of this compound:

Propiedades

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCORHRRKXNSGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594607 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-26-6 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.